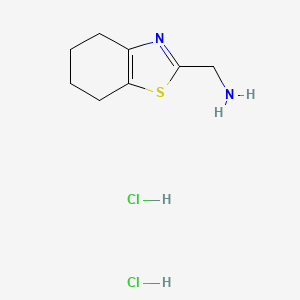

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride

Description

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride (CAS: 1240528-53-3) is a bicyclic amine derivative with a partially saturated benzothiazole core. Its molecular formula is C₈H₁₄Cl₂N₂S, and it has a molecular weight of 241.18 g/mol . It is available as a dihydrochloride salt, which enhances its solubility in polar solvents, a critical feature for in vitro and in vivo studies .

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;;/h1-5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLFMUVSNFZYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240528-53-3 | |

| Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride typically involves the reaction of 2-aminobenzothiazole with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 2-aminobenzothiazole, formaldehyde, and hydrogen chloride.

Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically obtained as a crystalline solid and is further processed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Neuroprotective Effects

Recent studies have highlighted the compound's potential as a neuroprotective agent. In particular, it has been evaluated for its inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative diseases such as Alzheimer's and depression.

- Case Study : A study synthesized a series of benzothiazole derivatives that included 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride. These compounds demonstrated significant MAO-B inhibition with IC50 values indicating high potency. For example, one derivative showed an IC50 value of 9.13 ± 4.17 μM against MAO-B .

Acetylcholinesterase Inhibition

The compound has also been investigated for its acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease.

- Data Table on Inhibitory Activity :

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound 4g | 9.13 | MAO-B |

| Compound 4d | 3.26 | Butyrylcholinesterase |

| Compound 3i | 2.7 | Acetylcholinesterase |

This table summarizes the inhibitory effects observed in various studies, showcasing the compound's potential as a therapeutic agent .

Anthelmintic Activity

Explorations into the anthelmintic properties of benzothiazole derivatives have shown promising results. The compound's structural characteristics allow it to exhibit significant activity against helminths.

- Case Study : A derivative demonstrated comparable efficacy to standard treatments like albendazole in vitro .

Synthetic Route Overview:

- Formation of Benzothiazole Ring : The initial step involves the condensation of appropriate thioureas with aldehydes or ketones.

- Reduction and Alkylation : Subsequent reduction steps followed by alkylation lead to the formation of the tetrahydro derivative.

- Hydrochloride Salt Formation : Finally, treatment with hydrochloric acid yields the dihydrochloride salt form.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

2.1.1. N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine Dihydrochloride

- Molecular Formula : C₉H₁₆Cl₂N₂S

- Molecular Weight : 255.21 g/mol

- Key Differences : The addition of an N-methyl group to the methanamine side chain increases lipophilicity compared to the parent compound. This modification may enhance blood-brain barrier permeability, making it more suitable for central nervous system (CNS)-targeted applications .

2.1.2. 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamine Hydrobromide (BM730)

- Molecular Formula : C₇H₁₁BrN₂S

- Molecular Weight : 235.15 g/mol

- Key Differences : The absence of a methanamine side chain and the use of hydrobromide as a counterion distinguish BM730. Bromide salts generally exhibit lower aqueous solubility than chlorides, which may limit its utility in aqueous-based assays .

2.1.3. 4-Pyrrolidin-1-ylaniline Dihydrochloride (BM707)

- Molecular Formula : C₁₀H₁₆Cl₂N₂

- Molecular Weight : 235.16 g/mol

- Key Differences : While BM707 shares a similar molecular weight with BM730, its pyrrolidine-substituted aniline structure diverges entirely from the benzothiazole core. This highlights the importance of the benzothiazole ring in conferring rigidity and electronic properties to the parent compound .

Physicochemical Properties

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications, including antitumor and neuroprotective effects. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical properties of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C8H12N2S·2HCl |

| Molecular Weight | 225.19 g/mol |

| CAS Number | 1240528-53-3 |

| Appearance | White powder |

| Storage Temperature | Room temperature |

Antitumor Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antitumor properties. A study focused on a series of 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols demonstrated high selectivity against aneuploid cell lines compared to diploid cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions on the phenyl ring enhanced both potency and selectivity against cancer cells .

Key Findings:

- Compounds with a hydroxymethyl group at the 2-position showed increased potency.

- The presence of a pyrrolidinyl group at the 4-position was comparable to a dimethylamino group.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models, it has shown potential in modulating neurotransmitter systems and providing protective effects against neurodegenerative conditions. The pharmacological profile suggests that it may influence dopaminergic pathways, making it a candidate for further research in treating conditions like Parkinson's disease .

Case Study 1: Antitumor Efficacy

A specific case study evaluated the efficacy of a related compound in inhibiting tumor growth in MCF-7 breast cancer cells. The study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The results indicated that compounds structurally similar to 4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethanamine dihydrochloride could be developed into effective anticancer agents .

Case Study 2: Neuroprotection in Animal Models

In a controlled study involving mice treated with neurotoxic agents, administration of the compound resulted in reduced neuronal loss and improved cognitive function. Behavioral assessments indicated enhanced memory retention and motor coordination in treated animals compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.